molecular formula C11H9BrO B8333113 6'-bromospiro[cyclopropane-1,1'-inden]-3'(2'H)-one

6'-bromospiro[cyclopropane-1,1'-inden]-3'(2'H)-one

Cat. No.: B8333113
M. Wt: 237.09 g/mol
InChI Key: JIKJKYXSXQPCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-bromospiro[cyclopropane-1,1'-inden]-3'(2'H)-one is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

5-bromospiro[2H-indene-3,1'-cyclopropane]-1-one

InChI

InChI=1S/C11H9BrO/c12-7-1-2-8-9(5-7)11(3-4-11)6-10(8)13/h1-2,5H,3-4,6H2

InChI Key

JIKJKYXSXQPCNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3=C2C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6′-bromo-2′,3′-dihydrospiro[cyclopropane-1,1′-indene] (5.7 g, 25.6 mmol) in acetone (78 mL) and 1.5 M aq. MgSO4 (29 mL) was added KMnO4 (4.46 g, 28.2 mmol). The reaction was stirred overnight at room temperature. Upon completion, the reaction was filtered over celite and concentrated. The residue was partitioned between water (100 mL) and EtOAc (200 mL), and the layers were separated. The organic was washed with brine, dried over Na2SO4, then filtered and concentrated. 6′-bromospiro[cyclopropane-1,1′-inden]-3′(2′H)-one (2.11 g, 39% yield) was isolated as a white solid after flash chromatography over silica gel (5% EtOAc/hexane eluent). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.59 (d, J=8.3 Hz, 1H), 7.45 (dd, J=8.0, 1.5 Hz, 1H), 7.14 (d, J=1.3 Hz, 1H), 2.76 (s, 2H), 1.15-1.34 (m, 4H); MS (EI) m/z=238.1 [M+1]+.
Name
6′-bromo-2′,3′-dihydrospiro[cyclopropane-1,1′-indene]
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One

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